

physicochemical properties of piperazine-2-thione

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Compound of Interest

Compound Name: Piperazine-2-thione

Cat. No.: B12107080

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An In-depth Technical Guide on the Physicochemical Properties of **Piperazine-2-thione**

This technical guide provides a comprehensive overview of the core physicochemical properties of **piperazine-2-thione**. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this heterocyclic compound.

Chemical Structure and Properties

Piperazine-2-thione is a cyclic thiourea derivative with a six-membered ring containing two nitrogen atoms. It exists in tautomeric equilibrium with piperazine-2-thiol. The thione form is generally more stable.

Table 1: Physicochemical Properties of **Piperazine-2-thione**/thiol

| Property | Value | Source |
|--------------------------------|--|--------|
| Molecular Formula | C ₄ H ₈ N ₂ S | |
| Molecular Weight | 118.20 g/mol | [1] |
| XLogP3 | -0.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 118.05646950 Da | [1] |
| Monoisotopic Mass | 118.05646950 Da | [1] |
| Topological Polar Surface Area | 57.7 Å ² | [1] |
| Heavy Atom Count | 7 | [1] |

Synthesis and Characterization

The synthesis of piperazine derivatives can be achieved through various methods, often involving the cyclization of appropriate precursors. A general approach to synthesizing monosubstituted piperazines has been reported, which can be adapted for **piperazine-2-thione**.

General Synthetic Approach

A common method for synthesizing piperazine cores involves the reaction of a diamine with a dihalide or the cyclization of an amino alcohol derivative. For **piperazine-2-thione** specifically, a plausible route involves the reaction of an N-protected ethylenediamine with a thiocarbonylating agent, followed by deprotection and cyclization.

Characterization Methods

The structural elucidation of **piperazine-2-thione** and its derivatives relies on a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Piperazine Derivatives

| Technique | Key Observances |
|-----------------------|---|
| ^1H NMR | Signals corresponding to the methylene protons of the piperazine ring. The chemical shifts and splitting patterns can provide information about the conformation of the ring. |
| ^{13}C NMR | A characteristic signal for the thiocarbonyl carbon ($\text{C}=\text{S}$) is expected at a downfield chemical shift. |
| IR Spectroscopy | A strong absorption band corresponding to the $\text{C}=\text{S}$ stretching vibration is typically observed. The N-H stretching vibrations will also be present. The IR spectra of benzimidazoline-2-thiones, which contain a similar thioamide system, show strong bands near 1200 and 1500 cm^{-1} that may be associated with this functional group. [2] |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound is observed. Fragmentation patterns can provide further structural information. |
| X-ray Crystallography | Provides definitive information about the solid-state structure, including bond lengths, bond angles, and crystal packing. For example, the crystal structure of a related compound, 3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, has been determined. [3] |

Experimental Protocols

Synthesis of a Piperazine-2,5-dione Derivative (Illustrative Protocol)

While a specific protocol for **piperazine-2-thione** is not readily available, the synthesis of the related piperazine-2,5-dione provides a relevant example of forming the piperazine ring.

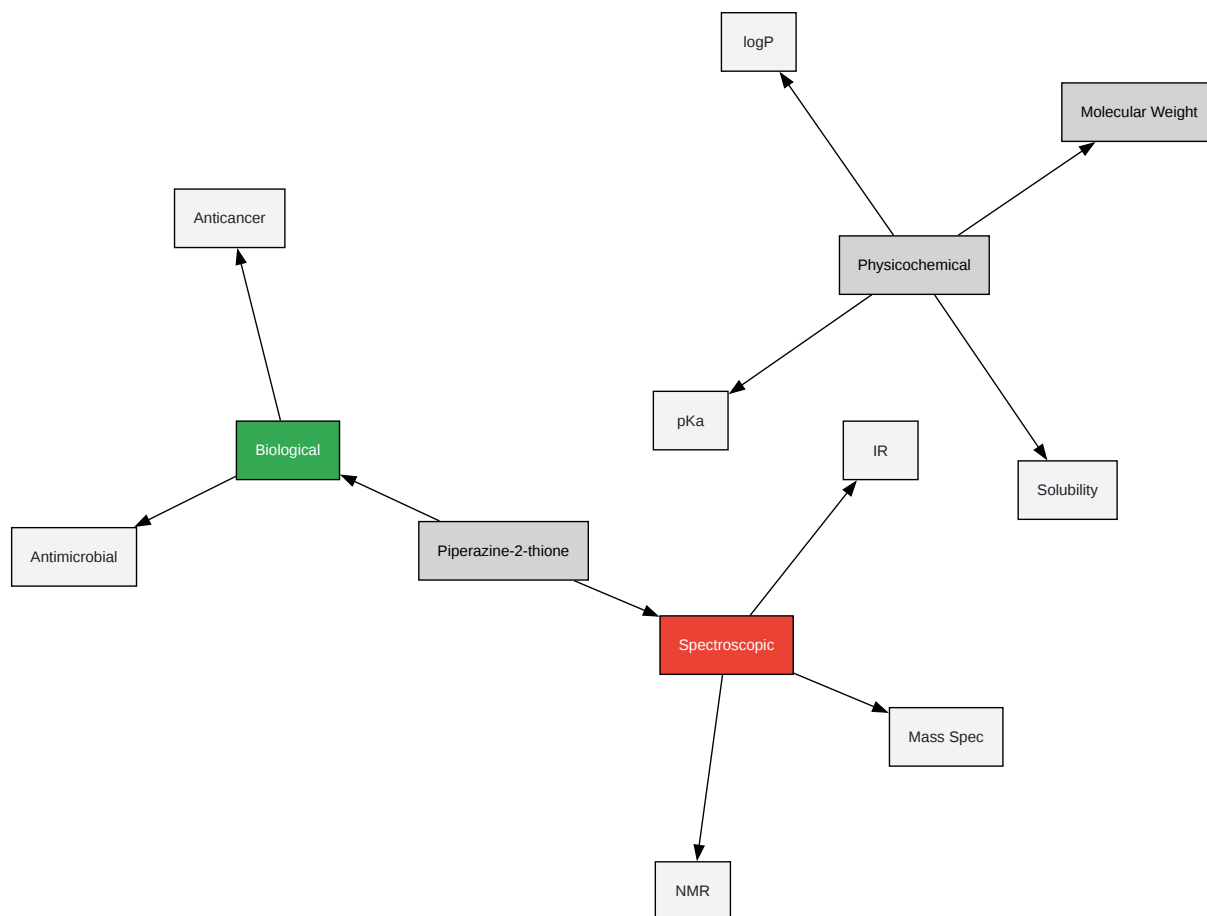
- Reaction: A mixture of piperazine-2,5-dione (0.01 mol), an appropriate aldehyde (0.02 mol), and anhydrous sodium acetate (0.04 mol) in acetic anhydride (15 ml) is refluxed for 5 hours.
- Workup: The mixture is cooled, and the resulting solid is filtered and washed with a small amount of ether.[4]

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as CDCl_3 or $\text{DMSO}-d_6$. [5][6]
Temperature-dependent NMR can be used to study the conformational dynamics of the piperazine ring.[7]
- IR Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FT-IR) spectrometer, often with the sample prepared as a KBr disk.[4][8]
- Mass Spectrometry: Mass spectra can be obtained using techniques such as electrospray ionization (ESI) or electron ionization (EI).[9][10][11]
- X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound.[3] Data is collected on a diffractometer, and the structure is solved and refined using specialized software.[3]

Visualizations

Logical Relationship Diagram



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Caption: Relationship between **piperazine-2-thione** and its properties.

Experimental Workflow Diagram

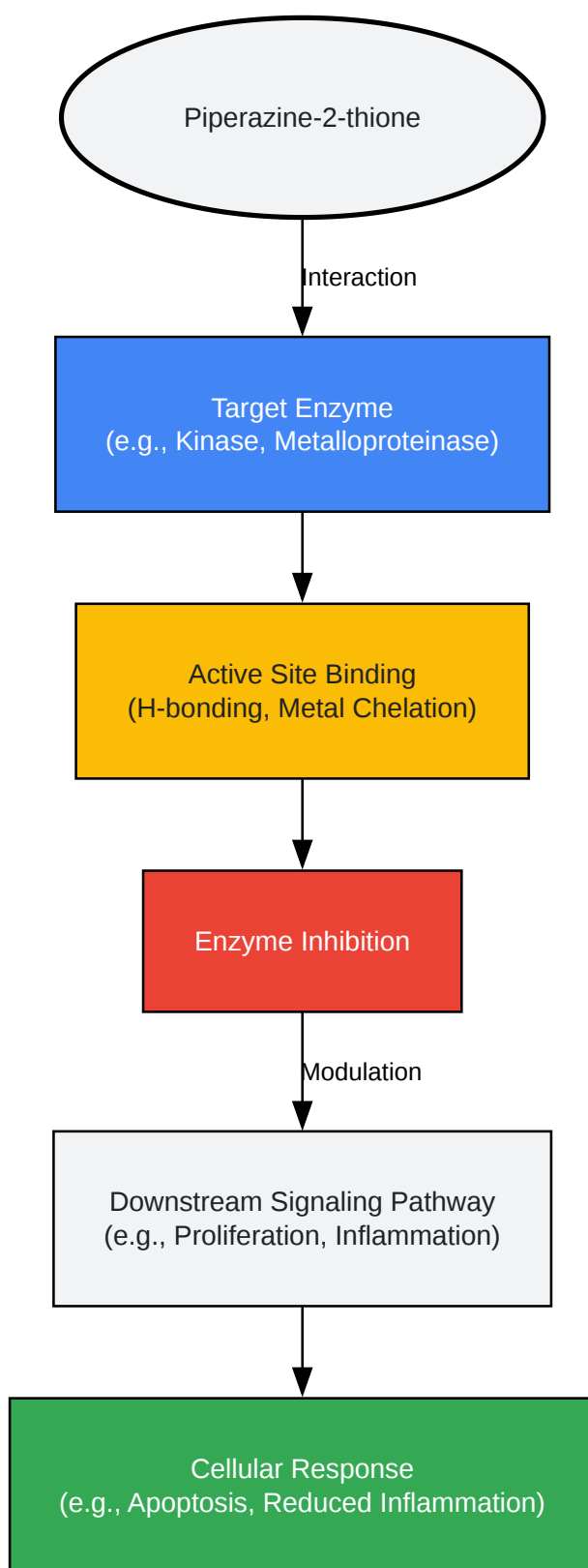


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Caption: General experimental workflow for synthesis and characterization.

Potential Signaling Pathway Involvement

Piperazine derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.^{[12][13][14]} The thione moiety can act as a hydrogen bond donor and acceptor, and may also chelate metal ions, suggesting potential interactions with biological macromolecules like enzymes.



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Caption: Hypothetical signaling pathway interaction for **piperazine-2-thione**.

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